NAAA Inhibition Potency: 130 nM IC50 Defines a Quantifiable Activity Window vs. the Methyl Ester Congener
Ethyl 2-((3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetate inhibits recombinant human NAAA with an IC50 of 130 nM when preincubated for 10 min in HEK293 cell lysates, using the fluorogenic substrate N-(4-methyl-2-oxo-chromen-7-yl)-hexadecanamide (PAMCA) [1]. In contrast, its methyl ester analog (CAS 869080-32-0, CHEMBL3769699) displays significantly weaker inhibition under identical assay conditions, with reported IC50 values exceeding 1 µM [2]. The ~8-fold potency difference is attributed to the ethyl ester's improved fit within the NAAA hydrophobic binding cleft, a critical consideration when selecting compounds for NAAA-targeted screening cascades.
| Evidence Dimension | NAAA enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 130 nM |
| Comparator Or Baseline | Methyl 2-((3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetate (CAS 869080-32-0): IC50 > 1,000 nM |
| Quantified Difference | ≥ 8-fold higher potency for the ethyl ester |
| Conditions | Human recombinant NAAA expressed in HEK293 cells; 10 min preincubation; PAMCA fluorogenic substrate; microplate reader assay. |
Why This Matters
For NAAA inhibitor screening, the ethyl ester provides a meaningful potency advantage that can determine whether a compound advances past primary hit-to-lead thresholds; procurement of the methyl ester analog would yield false-negative SAR conclusions.
- [1] BindingDB. BDBM50151148 (CHEMBL3769700). IC50 = 130 nM; NAAA inhibition assay in HEK293 cells. View Source
- [2] BindingDB. CHEMBL3769699 (methyl ester analog). IC50 > 1,000 nM in matched NAAA assay. ChEMBL deposition. View Source
